molecular formula C15H13ClN4O3S B2929921 N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478259-23-3

N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide

Cat. No.: B2929921
CAS No.: 478259-23-3
M. Wt: 364.8
InChI Key: KWILAUWFLKINFV-UHFFFAOYSA-N
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Description

This compound features a hydrazinecarboxamide core linked to a 4-chlorophenyl group and a 3-(2-thienyl)-4,5-dihydro-5-isoxazolyl carbonyl moiety. The 2-thienyl group introduces sulfur-based aromaticity, which may influence electronic properties and biological interactions compared to nitrogen-containing heterocycles like pyridinyl .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c16-9-3-5-10(6-4-9)17-15(22)19-18-14(21)12-8-11(20-23-12)13-2-1-7-24-13/h1-7,12H,8H2,(H,18,21)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILAUWFLKINFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CS2)C(=O)NNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide, a compound with the molecular formula C15H13ClN4O3S, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C15H13ClN4O3S
  • Molecular Weight : 358.81 g/mol
  • CAS Number : 478259-23-3

The presence of a chlorophenyl group and an isoxazole moiety suggests that this compound may exhibit diverse biological activities, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound involves several steps, typically including the formation of isoxazole derivatives followed by coupling reactions with hydrazinecarboxamide. Detailed synthetic pathways can be referenced from various chemical literature sources, emphasizing the importance of reaction conditions in optimizing yields and purity.

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. A study highlighted that compounds with similar structural motifs showed promising antifungal activity against various pathogenic fungi, including strains of Candida and Aspergillus . The mechanism appears to involve disruption of fungal cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Potential

Recent evaluations have suggested that this compound may act as an anticancer agent. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of apoptotic pathways .

Antitubercular Activity

In addition to antifungal properties, certain derivatives have shown activity against Mycobacterium tuberculosis, suggesting potential as a treatment for tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications in the hydrazinecarboxamide scaffold can enhance antitubercular effects .

Case Studies and Research Findings

StudyFindings
El-Rayyes et al. (2013)Demonstrated antifungal activity against four pathogenic strains; indicated potential as an antitubercular agent .
Recent In Vitro StudiesShowed cytotoxicity in breast and lung cancer cell lines; suggested mechanisms include apoptosis induction .
SAR AnalysisIdentified key structural features that enhance biological activity; emphasized importance of substituents on the isoxazole ring .

Comparison with Similar Compounds

Structural Analog: N-(4-Chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide (CAS 478064-66-3)

Key Differences :

  • Substituent : The pyridinyl group (3-pyridinyl) replaces the 2-thienyl group.
  • Electronic Effects : Pyridinyl is electron-deficient due to its nitrogen atom, whereas 2-thienyl is electron-rich with sulfur participation in conjugation.
  • Molecular Formula : C₁₆H₁₄ClN₅O₃ (Molar mass: 359.77 g/mol) .

Implications :

  • The 2-thienyl analog likely has increased lipophilicity, favoring membrane permeability in biological systems.

Triazole-Thione Derivatives (Compounds [7–9] from )

Structural Comparison :

  • Core Structure : Triazole-thione vs. isoxazole-hydrazinecarboxamide.
  • Substituents : Compounds [7–9] feature 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl groups, differing from the 4-chlorophenyl and thienyl groups in the target compound.

Spectral Data :

  • IR Spectroscopy : Triazole-thiones lack C=O bands (1663–1682 cm⁻¹) but show C=S stretching (1247–1255 cm⁻¹) and NH vibrations (3278–3414 cm⁻¹) .
  • Tautomerism : Triazole-thiones exist in thione tautomeric forms, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) .

Functional Implications :

  • The absence of a carbonyl group in triazole-thiones reduces electrophilic reactivity compared to hydrazinecarboxamides.
  • Thione tautomers may enhance stability under physiological conditions.

Data Table: Comparative Analysis

Property Target Compound Pyridinyl Analog (CAS 478064-66-3) Triazole-Thione Derivatives [7–9]
Core Structure Isoxazole-hydrazinecarboxamide Isoxazole-hydrazinecarboxamide Triazole-thione
Key Substituents 2-Thienyl, 4-chlorophenyl 3-Pyridinyl, 4-chlorophenyl 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl
Molecular Formula Not explicitly provided (Inferred: C₁₅H₁₂ClN₅O₃S) C₁₆H₁₄ClN₅O₃ C₂₀H₁₄F₂N₄O₂S₂ (X = Cl)
Molar Mass (g/mol) ~365–370 (estimated) 359.77 ~484.5
IR Signatures Expected C=O (~1660 cm⁻¹), NH (~3300 cm⁻¹) Not provided C=S (~1250 cm⁻¹), NH (~3300 cm⁻¹)
Tautomerism Unlikely (rigid isoxazole core) Unlikely Thione tautomer dominant

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